N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 1-methylpiperidin-4-yl group linked through an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the reaction of the ethanediamide intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions.
Attachment of the 1-Methylpiperidin-4-yl Group: The final step involves the alkylation of the intermediate with 1-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-dimethoxyphenyl group and the piperidine moiety may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide: can be compared with other amides containing similar functional groups, such as:
Uniqueness
The uniqueness of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of both the 2,4-dimethoxyphenyl group and the 1-methylpiperidin-4-yl group may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-20-8-6-12(7-9-20)11-18-16(21)17(22)19-14-5-4-13(23-2)10-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSFAUVBMUAXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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